1,1-Dibromocycloheptane

Description

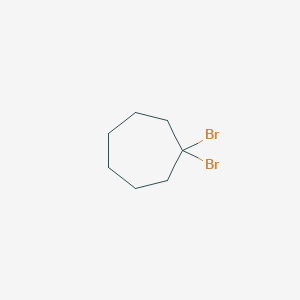

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1-dibromocycloheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Br2/c8-7(9)5-3-1-2-4-6-7/h1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJYVQRDEVTEFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543721 | |

| Record name | 1,1-Dibromocycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102450-37-3 | |

| Record name | 1,1-Dibromocycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 1,1 Dibromocycloheptane

Synthetic Methodologies

The synthesis of 1,1-dibromocycloheptane, like other geminal dihalides, can be achieved through several methods. A common approach involves the reaction of a ketone, in this case, cycloheptanone (B156872), with a halogenating agent. Reagents such as phosphorus pentabromide or a combination of triphenylphosphine (B44618) and carbon tetrabromide are often employed for this transformation.

Another synthetic route involves the reaction of cycloheptanone with bromoform (B151600) (CHBr₃) in the presence of a strong base. This reaction proceeds through the formation of dibromocarbene, which then reacts with the enolate of the ketone.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are crucial for its identification and characterization. While some specific experimental data may vary, computed properties provide valuable insights.

Interactive Data Table of this compound Properties

| Property | Value |

| Molecular Formula | C₇H₁₂Br₂ |

| Molecular Weight | 255.98 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 102450-37-3 nih.gov |

| Canonical SMILES | C1CCCC(CC1)(Br)Br nih.gov |

| InChIKey | CZJYVQRDEVTEFZ-UHFFFAOYSA-N nih.gov |

Note: The data in this table is based on computed properties from publicly available databases and may not represent experimentally determined values.

Spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are essential for confirming the structure of this compound. The ¹H NMR spectrum would be expected to show complex multiplets for the methylene (B1212753) protons of the cycloheptane (B1346806) ring. The ¹³C NMR spectrum would show a characteristic signal for the quaternary carbon bonded to the two bromine atoms, typically shifted downfield. Mass spectrometry would reveal the molecular ion peak and characteristic isotopic patterns due to the presence of two bromine atoms.

Reactivity and Mechanistic Pathways of Geminal Dibromocycloalkanes

Elimination Reaction Pathways

Base-promoted elimination reactions of geminal dihalides, such as 1,1-dibromocycloheptane, are fundamental processes in organic synthesis, leading to the formation of vinylic halides and alkynes. The mechanisms of these reactions are heavily influenced by the substrate's structure, the nature of the base, and the reaction conditions.

The elimination of hydrogen halides from alkyl halides can proceed through several mechanistic pathways, most notably the E2 (bimolecular elimination), E1 (unimolecular elimination), and E1cB (unimolecular conjugate base) mechanisms. tdl.org For geminal dihalides like this compound, the reaction is typically induced by a strong base, favoring the E2 mechanism. dalalinstitute.com The E2 reaction is a concerted, single-step process where a base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the leaving groups, while simultaneously, the leaving group departs and a double bond is formed. dalalinstitute.compsiberg.comlibretexts.org The rate of an E2 reaction is dependent on the concentration of both the substrate and the base, exhibiting second-order kinetics. dalalinstitute.comyoutube.com

In the case of this compound, the first elimination of a molecule of hydrogen bromide (HBr) would yield a 1-bromo-cycloheptene. A second elimination from this vinylic halide can then occur, typically under more forcing conditions, to produce cycloheptyne. The choice of a strong, non-nucleophilic base is crucial to favor elimination over competing substitution reactions. libretexts.org

The E2 elimination has strict stereochemical requirements. The reaction proceeds most efficiently when the β-hydrogen and the leaving group are in an anti-periplanar conformation. chemistrysteps.comiitk.ac.in This alignment allows for optimal overlap of the developing p-orbitals to form the new π-bond in the alkene product. spcmc.ac.in In cyclic systems like cycloheptane (B1346806), this translates to a preference for a trans-diaxial arrangement of the hydrogen and the leaving group. iitk.ac.inlibretexts.org

While much of the foundational research on the stereochemistry of elimination reactions has been conducted on cyclohexane (B81311) systems, the principles are applicable to cycloheptane rings as well. spcmc.ac.inslideshare.netlibretexts.org The cycloheptane ring is more flexible than the cyclohexane ring, but specific conformations are still required to achieve the necessary anti-periplanar geometry for the E2 mechanism to occur. For this compound, the β-hydrogens on the adjacent methylene (B1212753) groups (C2 and C7) must be able to adopt an anti-periplanar relationship with one of the bromine atoms for the elimination to proceed smoothly. Any steric hindrance or conformational rigidity that prevents this alignment will slow down or inhibit the reaction. libretexts.org

Nucleophilic Substitution Reactions of Geminal Dihalides

Geminal dihalides are versatile substrates for nucleophilic substitution reactions, allowing for the introduction of two new functional groups at a single carbon atom.

This compound can undergo nucleophilic substitution reactions to yield a variety of functionalized cycloheptane derivatives. smolecule.com In these reactions, a nucleophile attacks the carbon atom bonded to the bromine atoms, displacing one bromide ion at a time. veerashaivacollege.org The reaction of this compound with a strong nucleophile, such as a hydroxide (B78521) ion (OH⁻), can lead to the formation of cycloheptanone (B156872) through a diol intermediate which may not be stable. This type of reaction is a hydrolysis, where the halogen atoms are replaced by hydroxyl groups. savemyexams.com

The general mechanism for nucleophilic substitution can be either Sₙ1 (unimolecular) or Sₙ2 (bimolecular). weebly.com For a secondary gem-dihalide like this compound, the mechanism is influenced by the nucleophile, solvent, and temperature. A strong, unhindered nucleophile and a polar aprotic solvent would favor an Sₙ2 pathway. weebly.com The presence of two halogen atoms on the same carbon can also influence the reactivity, potentially leading to the formation of cyclic ethers or other complex structures depending on the nucleophile used. smolecule.com The ability to replace bromine atoms with other functional groups makes this compound a useful starting material for creating more complex molecules. nih.govnih.gov

Rearrangement Processes in Halogenated Cycloheptane Systems

Halogenated cycloheptanes can undergo fascinating rearrangement reactions, often leading to changes in ring size or the relative positions of substituents.

A notable rearrangement process observed in halogenated cycloheptane systems is the dyotropic rearrangement, a pericyclic reaction where two sigma bonds migrate simultaneously within a molecule. wikipedia.org Research has shown that certain bromocycloheptene derivatives, which can be synthesized from precursors like meso-3,7-dibromocycloheptene, undergo a spontaneous and stereospecific ring contraction to form substituted cyclohexenes. nih.govnih.gov This transformation is classified as a rare type I dyotropic rearrangement. nih.govacs.org

The process involves a concerted nih.govCurrent time information in Bangalore, IN.-shift of both an alkenyl group and a bromo group. nih.govacs.org This ring contraction can occur under mild conditions and can be accelerated by the presence of a Lewis acid like silica. acs.orgacs.org Density Functional Theory (DFT) calculations have indicated that the reaction proceeds through a nonclassical carbocation-anion pair, which accounts for the low activation energy and the high stereospecificity of the rearrangement. nih.govacs.org This specific rearrangement highlights the complex chemical behavior of halogenated seven-membered rings and provides a synthetic route to highly functionalized and chiral cyclohexene (B86901) structures from cycloheptene (B1346976) precursors. rsc.org

Data Tables

Table 1: Ring Contraction of Bromocycloheptene Derivatives

| Starting Material Precursor | Key Intermediate | Product | Reaction Type | Conditions | Reference |

| meso-3,7-Dibromocycloheptene | Enantiomerically enriched bromocycloheptenes | Chiral substituted cyclohexenes | Type I Dyotropic Rearrangement | Spontaneous, accelerated by Lewis acids (e.g., silica) | nih.govacs.orgacs.org |

Table 2: General Reactivity of this compound

| Reaction Type | Reagent/Condition | Typical Product(s) | Mechanistic Notes |

| E2 Elimination | Strong, non-nucleophilic base (e.g., alkoxide) | 1-Bromocycloheptene, Cycloheptyne | Concerted, requires anti-periplanar geometry |

| Nucleophilic Substitution | Strong nucleophile (e.g., OH⁻) | Cycloheptanone (via diol intermediate) | Can proceed via Sₙ2 mechanism |

Role of Nonclassical Carbocation Intermediates

Carbocations are highly reactive intermediates characterized by a carbon atom with a positive charge and an empty p orbital. libretexts.org Their stability and subsequent reaction pathways are influenced by various factors, including the potential for rearrangement to more stable structures. libretexts.org In certain cyclic systems, the participation of neighboring σ-bonds can lead to the formation of "nonclassical" carbocations, where the positive charge is delocalized over three or more atoms. dalalinstitute.comlibretexts.org

The concept of a nonclassical carbocation was famously proposed to explain the reactivity and stereochemical outcome of the solvolysis of 2-norbornyl derivatives. libretexts.org In these cases, the σ-bond anti-periplanar to the leaving group assists in ionization, leading to a bridged, symmetrical, and charge-delocalized intermediate. dalalinstitute.comlibretexts.org This anchimeric assistance often results in significant rate acceleration and retention of stereochemical configuration compared to systems lacking such participation. libretexts.org

In the context of geminal dibromocycloalkanes like this compound, the formation of a carbocation at the C1 position upon solvolysis would initially yield a highly unstable α-bromo-substituted carbocation. Such intermediates can undergo rapid rearrangement. For cycloheptyl systems, transannular interactions (interactions across the ring) are possible due to the ring's conformational flexibility. A hydride shift from a suitable position on the cycloheptane ring to the carbocation center could be a potential pathway for stabilization. If the geometry of the transition state allows for simultaneous interaction of the carbocation center with the departing leaving group and the participating σ-bond (e.g., a C-H bond from across the ring), a nonclassical intermediate could be invoked.

While the 2-norbornyl system is the archetypal example of σ-bond participation, similar principles can apply to other cyclic frameworks. dalalinstitute.com For instance, the solvolysis of meso-3,7-dibromocycloheptene derivatives has been shown to proceed through intermediates that lead to ring contraction, a process that can involve complex carbocation rearrangements. acs.org Although not a gem-dihalide, this example highlights the potential for intricate carbocation behavior, including rearrangements influenced by neighboring groups, within a seven-membered ring system. acs.org The study of such reactions often involves analyzing reaction rates and stereochemical outcomes to infer the nature of the intermediates involved. libretexts.org

Formation of Organometallic Reagents from Dibromides

Geminal dihalides, including this compound, are important precursors for the formation of various organometallic reagents. mmcmodinagar.ac.in These reagents, which feature a carbon-metal bond, invert the polarity of the carbon atom, transforming it from an electrophilic center into a potent nucleophile or a strong base. libretexts.orglibretexts.org Commonly synthesized organometallics include organolithium and organomagnesium (Grignard) reagents. mmcmodinagar.ac.inyoutube.com

The reaction of an alkyl halide with lithium metal, typically in a hydrocarbon solvent like pentane (B18724) or hexane, yields an alkyllithium reagent. mmcmodinagar.ac.inlibretexts.org Similarly, reacting an alkyl halide with magnesium metal in an ether solvent (like diethyl ether or THF) forms a Grignard reagent. libretexts.orgnptel.ac.in The ether solvent is crucial for stabilizing the Grignard reagent through complexation. libretexts.orglibretexts.org

For a gem-dihalide such as this compound, the reaction with a strong base like an alkyllithium reagent (e.g., methyllithium (B1224462) or n-butyllithium) can lead to a lithium-halogen exchange, forming an α-halo-organolithium species, also known as a carbenoid. This intermediate is generally unstable and can undergo further reactions.

One of the classic reactions involving carbenoids derived from gem-dihalides is the Doering-LaFlamme allene (B1206475) synthesis. In this process, the carbenoid eliminates a lithium halide to form a carbene (cycloheptylidene in this case), which then rearranges to form products. Another key application is the formation of cyclopropenes when gem-dihalides are reacted with alkyllithiums in the presence of an alkene. google.com

Research has demonstrated the utility of related dibromocycloalkenes in copper-catalyzed asymmetric allylic substitution reactions with organolithium reagents. nih.govacs.org For example, the desymmetrization of meso-3,7-dibromocycloheptene with various alkyllithium reagents in the presence of a copper(I) catalyst has been achieved, initially forming the expected substituted bromocycloheptene products with high enantioselectivity. nih.gov These studies underscore the ability of dibromo-functionalized cycloalkanes to serve as substrates for generating reactive organometallic intermediates for carbon-carbon bond formation. acs.orgnih.gov

The following table summarizes the expected initial products from the reaction of this compound with different organometallic precursors.

| Reagent | Solvent | Expected Intermediate/Product |

| Magnesium (Mg) | Diethyl Ether/THF | 1-Bromo-1-(magnesiobromo)cycloheptane (Grignard reagent) |

| Lithium (Li) | Pentane/Hexane | 1-Bromo-1-lithiocycloheptane (Organolithium carbenoid) |

| n-Butyllithium (n-BuLi) | Diethyl Ether/Hexane | 1-Bromo-1-lithiocycloheptane (via Li-Br exchange) |

These organometallic intermediates derived from this compound are not typically isolated but are used in situ for subsequent synthetic transformations. Their high reactivity necessitates the use of dry, aprotic solvents, as they readily react with protic substances like water. libretexts.org

Computational Chemistry Investigations of 1,1 Dibromocycloheptane and Analogous Geminal Dihalocycloalkanes

Application of Quantum Mechanical Methods

Quantum mechanical methods offer a powerful lens through which the complex world of molecular structure and energetics can be explored with high precision. For 1,1-dibromocycloheptane and its analogs, these computational tools are indispensable for understanding their fundamental chemical nature.

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. DFT calculations allow for the determination of electron distribution, molecular orbital energies, and other key electronic properties that govern a molecule's behavior.

In the case of geminal dihalocycloalkanes like this compound, DFT studies can illuminate the influence of the two halogen atoms on the electronic environment of the cycloalkane ring. The high electronegativity of the bromine atoms leads to a significant polarization of the C-Br bonds, creating a localized region of positive charge on the carbon atom and negative charge on the bromine atoms. This charge distribution is a critical factor in determining the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the gem-dihalogenated carbon.

Table 1: Calculated Electronic Properties of Geminal Dihalocycloalkanes (Illustrative)

| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 1,1-Difluorocyclohexane | 2.5 | -7.8 | 1.2 | 9.0 |

| 1,1-Dichlorocyclohexane | 2.2 | -7.2 | 0.5 | 7.7 |

Conformational Analysis and Energetic Profiles

The seven-membered ring of cycloheptane (B1346806) is known for its conformational flexibility, capable of adopting several low-energy conformations, such as the twist-chair and twist-boat forms. The introduction of two bulky bromine atoms at the same carbon atom in this compound significantly influences its conformational preferences and the energy barriers between different conformers.

Computational studies, often employing DFT or other high-level ab initio methods, are crucial for mapping the potential energy surface of these molecules. These analyses can predict the most stable conformations and the energetic profiles of interconversion pathways. For geminal dihalocycloalkanes, the steric and electronic repulsions between the halogen atoms and the adjacent hydrogen atoms play a key role in determining the lowest energy structures. For instance, conformations that minimize these repulsive interactions are generally favored.

Computational Modeling of Reactivity and Reaction Dynamics

Beyond static molecular properties, computational chemistry provides powerful tools to simulate the dynamic processes of chemical reactions, offering insights into reaction mechanisms, transition states, and the factors that control reaction rates.

Simulation of Reaction Mechanisms and Transition States

Computational modeling allows for the detailed exploration of reaction pathways, such as nucleophilic substitution or elimination reactions, which are common for geminal dihalides. By mapping the potential energy surface, researchers can identify the transition state structures, which represent the highest energy point along the reaction coordinate.

For a reaction like the reduction of this compound to form a carbene or a cycloalkene, computational simulations can elucidate the step-by-step mechanism. This includes the initial attack of a reducing agent, the breaking of the carbon-bromine bonds, and the formation of new chemical bonds. The geometry and energy of the transition state are critical for understanding the reaction's feasibility and kinetics.

Analysis of Charge Distribution in 1,1-Dibromocyclopentane and Related Compounds

While specific studies on this compound are scarce, computational analyses of related compounds like 1,1-dibromocyclopentane provide valuable analogous information. The analysis of charge distribution in these molecules, typically through methods like Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom.

These analyses consistently show a significant positive charge on the carbon atom bonded to the two halogens and a corresponding negative charge on the halogen atoms. This charge separation makes the gem-dihalogenated carbon an electrophilic center, prone to attack by nucleophiles. The magnitude of this charge separation can be correlated with the reactivity of the compound.

Table 2: Calculated Mulliken Atomic Charges for 1,1-Dihalocyclopentanes (Illustrative)

| Atom | 1,1-Difluorocyclopentane | 1,1-Dichlorocyclopentane | 1,1-Dibromocyclopentane |

|---|---|---|---|

| C1 (gem-dihalo) | +0.45 | +0.25 | +0.15 |

| X (Halogen) | -0.28 | -0.15 | -0.08 |

| C2/C5 | -0.10 | -0.08 | -0.06 |

Note: This table presents illustrative data based on general principles of charge distribution in halogenated alkanes. Actual values may vary depending on the computational method and basis set used.

Prediction of Activation Barriers

A key outcome of simulating reaction mechanisms is the prediction of activation barriers (activation energies). The activation energy is the minimum energy required for a reaction to occur and is a crucial determinant of the reaction rate. Computational methods, particularly those based on DFT, can calculate the energy difference between the reactants and the transition state to predict this barrier.

For reactions involving geminal dihalocycloalkanes, such as their conversion to carbenes or their participation in cyclopropanation reactions, the predicted activation barriers can help in understanding their relative reactivity and in designing experimental conditions to favor specific reaction pathways. For instance, a lower calculated activation barrier would suggest a faster reaction rate under a given set of conditions.

Emerging Paradigms in Quantum Computational Chemistry

The simulation of chemical systems is a promising application of quantum computing. wikipedia.org While classical computers face significant challenges in accurately modeling complex quantum mechanical behaviors due to the exponential growth in computational cost with system size, quantum computers are inherently suited for such tasks. wikipedia.orgaps.org The field of quantum computational chemistry is rapidly advancing, with the development of new algorithms and the execution of proof-of-principle calculations on emerging quantum hardware. wikipedia.org These advancements are paving the way for future studies on complex molecules like this compound and its analogs, promising unprecedented insights into their electronic structure and reactivity. aps.org

The primary bottleneck in simulating large molecules on classical computers is the exponential scaling of the wave function with the number of particles. wikipedia.org Quantum algorithms are being developed to overcome this challenge, aiming for polynomial scaling of resources with system size. wikipedia.org For the current Noisy Intermediate-Scale Quantum (NISQ) era, where quantum devices are limited by noise, qubit count, and coherence times, research has focused on hybrid quantum-classical algorithms. thesciencematters.orgresearchgate.netaip.org

One of the most prominent hybrid methods is the Variational Quantum Eigensolver (VQE). wikipedia.orgresearchgate.net VQE uses a quantum computer to prepare a parameterized trial wave function (an ansatz) and measure the system's energy, while a classical optimizer adjusts the parameters to find the lowest energy state. wikipedia.orgaip.org This approach is well-suited for NISQ devices as it minimizes the depth of the quantum circuits required. nih.gov

To enhance the feasibility of simulating complex molecular systems, several advanced algorithms and strategies have been developed:

Multiscale Quantum-Classical Methods: These frameworks partition a large molecular system, assigning the most computationally demanding part to a quantum computer while handling the rest with efficient classical methods. nih.gov For a molecule like this compound, the region around the geminal dibromide group, which is critical to its reactivity, could be treated with a high-level quantum algorithm, while the rest of the cycloheptane ring is modeled classically.

Adaptive and Selective Algorithms: To improve efficiency, new methods have been introduced that focus the quantum computation on the most important parameters. The LAS-USCCSD (Localized Active Space Unitary Selective Coupled Cluster Singles and Doubles) method is a hybrid algorithm that first uses classical computation to identify the most significant interactions within a molecule and then employs a VQE to solve only for these parameters. q-next.org This approach has been shown to reduce the number of required parameters by up to a factor of 10, making calculations simpler and faster. q-next.org Similarly, researchers have developed more efficient preselection steps that use smart filtering to select the most relevant quantum interactions, reducing memory demands and helping to estimate the resources needed for larger systems. q-next.org

Measurement Reduction Techniques: A significant challenge in VQE is the large number of measurements required to determine the energy of a molecule. The SHARC-VQE (Stochastic Hamiltonian Averaging and Rotational Co-averaging VQE) algorithm reduces this burden by stochastically grouping and rotating the terms of the Hamiltonian. thesciencematters.org This method achieves a significant reduction in measurement cost without requiring additional quantum gates, making it a promising approach for scaling simulations to larger molecules. thesciencematters.org

| Algorithm | Approach | Target Hardware | Key Advantage for Complex Systems |

|---|---|---|---|

| Variational Quantum Eigensolver (VQE) | Hybrid quantum-classical variational method to find ground state energy. wikipedia.orgresearchgate.net | NISQ Devices | Reduces quantum circuit depth, mitigating errors on noisy hardware. aip.orgnih.gov |

| LAS-USCCSD | Hybrid method that classically selects key parameters before quantum computation. q-next.org | NISQ Devices | Significantly reduces the number of quantum variables, increasing efficiency. q-next.org |

| Multiscale Methods | Integrates quantum computations for critical regions with classical methods for the remainder of the system. nih.gov | NISQ & Fault-Tolerant | Enables the study of large systems by focusing quantum resources on chemically important areas. nih.gov |

| SHARC-VQE | Reduces the number of measurements required by stochastically grouping Hamiltonian terms. thesciencematters.org | NISQ Devices | Improves computational efficiency without needing additional quantum resources. thesciencematters.org |

| Quantum Phase Estimation (QPE) | Fully quantum algorithm to find eigenvalues of a Hamiltonian. wikipedia.orgeetimes.eu | Fault-Tolerant | Theoretically provides an exponential speedup over classical algorithms for exact solutions. nih.gov |

The application of quantum hardware to study molecular reactivity is an emerging field, with current research focused on demonstrating the viability of quantum algorithms on small, well-understood systems. researchgate.net These proof-of-principle studies are crucial for benchmarking the performance of quantum computers and refining algorithms that will eventually be applied to more complex molecules, such as geminal dihalocycloalkanes.

Understanding chemical reactivity fundamentally involves calculating properties like ground-state energies, potential energy surfaces, and reaction barriers, which are derived from the electronic structure of the molecule. aps.orghpcwire.com Quantum computers have been successfully used to investigate these properties for several systems:

Ground-State Energy Calculations: Researchers have used quantum computers to calculate the ground-state energy of small molecules like hydrogen (H₂), lithium hydride (LiH), and water (H₂O). thesciencematters.orgaip.org One landmark experiment used a partially fault-tolerant Quantum Phase Estimation (QPE) algorithm on a trapped-ion quantum computer with logical qubits to simulate the H₂ molecule. eetimes.eu While VQE is common for near-term devices, QPE is seen as a more scalable, long-term solution that offers a theoretical quantum advantage. eetimes.eu

Simulating Chemical Reactions: Quantum algorithms have been developed to simulate the dynamics of chemical reactions. One study presented an algorithm to calculate the scattering matrix (S-matrix) elements, which describe the probability of a reaction occurring, and successfully applied it to the colinear hydrogen exchange reaction (H + H₂). youtube.com This was achieved by calculating a time correlation function on the quantum device. youtube.com Other work has focused on surface reactions relevant to battery materials, using hybrid quantum-classical methods to study the Oxygen Reduction Reaction at lithium electrode surfaces, providing insights into the stability and reactivity of adsorbed species. arxiv.org

Ab Initio Molecular Dynamics (AIMD): AIMD simulates the motion of atoms over time by calculating the forces on them directly from the electronic structure "on-the-fly." An approach has been developed to run AIMD on NISQ-era computers, where the VQE method is used to compute the electronic energies. aip.org The forces are then calculated using the Hellmann-Feynman theorem with a correlated sampling technique that does not require additional quantum computations. This method was demonstrated for the vibrational motion of the H₂ molecule on an IBM quantum device. aip.org

Quantum Machine Learning (QML) for Reactivity: An alternative approach involves using quantum machine learning. Researchers have designed a QML model and run it on quantum hardware to predict proton affinity, a fundamental measure of chemical reactivity. miragenews.com The model, trained on various molecular factors, was able to predict this property more accurately than classical computing methods, demonstrating the potential of QML in chemistry. miragenews.com

| System Studied | Property/Process Investigated | Quantum Algorithm Used | Significance of Findings |

|---|---|---|---|

| Hydrogen (H₂) Molecule | Ground-state energy | Quantum Phase Estimation (QPE) with logical qubits | Demonstrated a path toward scalable and fault-tolerant quantum chemistry simulations. eetimes.eu |

| Hydrogen Exchange Reaction (H + H₂) | Reaction cross-section (from S-matrix) | Time-dependent Møller operator formulation | Showcased the ability of quantum computers to calculate reaction probabilities from scattering theory. youtube.com |

| Hydrogen (H₂) Molecule | Molecular dynamics (vibrational motion) | Ab Initio Molecular Dynamics (AIMD) with VQE | Proved the feasibility of simulating the time evolution of molecular systems on NISQ hardware. aip.org |

| Various Molecules (in gas phase) | Proton Affinity | Quantum Machine Learning (QML) | Achieved higher accuracy in predicting a key reactivity descriptor compared to classical models. miragenews.com |

| Oxygen on Lithium Surfaces | Ground-state energy of surface reaction | Hybrid quantum-classical with active space selection | Demonstrated a method for studying complex surface chemistry relevant to energy storage materials. arxiv.org |

Applications in Advanced Organic Synthesis and Chemical Research

1,1-Dibromocycloheptane as a Versatile Synthetic Precursor

This compound, a geminal dihalide, serves as a highly valuable and versatile precursor in the field of organic synthesis. Its utility stems from the reactivity of the two bromine atoms attached to the same carbon, which allows for a variety of chemical transformations. This compound is a key starting material for creating more complex molecular structures, particularly those incorporating the seven-membered cycloheptane (B1346806) ring.

The primary role of this compound in synthesis is as an intermediate for producing a range of functionalized cycloheptane derivatives. The gem-dibromo group can be converted into other functional groups or can be used to form carbon-carbon bonds, providing access to molecules that would otherwise be difficult to synthesize.

One of the most common transformations is its conversion to cycloheptanone (B156872). This is typically achieved through hydrolysis, often under basic or acidic conditions. Another significant application is in elimination reactions to form cycloheptene (B1346976) derivatives. Treatment with a strong base can lead to dehydrohalogenation, yielding 1-bromocycloheptene, which can then participate in further reactions such as cross-coupling. Alternatively, reductive debromination can be used to form cycloheptene. wikipedia.org These derivatives are pivotal building blocks for more elaborate molecules in medicinal chemistry and natural product synthesis.

For instance, the reaction with an alkyllithium reagent, such as methyllithium (B1224462), can generate a carbene or carbenoid intermediate. This highly reactive species can then undergo further reactions to introduce new functional groups onto the seven-membered ring.

Table 1: Synthesis of Functionalized Cycloheptane Derivatives from this compound

| Starting Material | Reagents/Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | Strong Base (e.g., t-BuOK) | 1-Bromocycloheptene | Elimination (Dehydrohalogenation) |

| This compound | H₂O, Acid or Base | Cycloheptanone | Hydrolysis |

| This compound | Alkyllithium (e.g., MeLi) followed by H₂O | Cycloheptene | Reduction/Carbene Formation |

Beyond simple functionalization of the cycloheptane ring, this compound is a gateway to novel and more complex molecular architectures. A key reaction in this context is the Doering-LaFlamme allene (B1206475) synthesis. By treating this compound with an alkyllithium reagent or magnesium, a cycloheptatrienylidene carbene intermediate is formed, which then rearranges to produce cyclohepta-1,2-diene, a strained cyclic allene. scispace.com

This transformation is significant because cyclic allenes are highly reactive and can be used in a variety of subsequent reactions, including cycloadditions and insertions, to build intricate polycyclic and spirocyclic systems. The strain within the seven-membered ring of the allene makes it a potent dienophile and dipolarophile.

Furthermore, rearrangement reactions initiated from intermediates derived from this compound can lead to ring contraction or expansion, providing access to different ring systems. egyankosh.ac.in For example, under certain conditions, carbocation intermediates formed from the loss of a bromide ion can undergo Wagner-Meerwein type rearrangements, potentially leading to bicyclic structures. researchgate.net

Table 2: Formation of Novel Molecular Architectures from this compound

| Starting Material | Reagents/Conditions | Key Intermediate | Final Architecture |

|---|---|---|---|

| This compound | Methyllithium or Magnesium | Cycloheptatrienylidene (carbene) | Cyclohepta-1,2-diene (Allene) |

| This compound | Lewis Acid | Cycloheptyl Cation | Bicyclic products (via rearrangement) |

Role as a Model Compound in Fundamental Chemical Research

This compound also serves as a model compound for investigating fundamental chemical principles and reaction mechanisms. The formation of carbenes and carbenoids from gem-dihalides is a classic topic in physical organic chemistry, and the cycloheptane framework provides a specific steric and electronic environment to study these reactive intermediates.

Researchers can use this compound to explore the mechanisms of carbene insertion reactions, rearrangements, and the factors that control the competition between different reaction pathways. The seven-membered ring has a higher degree of conformational flexibility compared to smaller rings like cyclohexane (B81311), and studying its derivatives can provide insight into how conformation influences reactivity. The study of elimination reactions (E1 and E2) using this substrate can also elucidate stereochemical and regiochemical outcomes, such as adherence to Zaitsev's rule. saskoer.ca

Integration in Material Science Research

While not a direct component in final materials, this compound has a role in material science research as a precursor to monomers. The synthesis of cycloheptene from this compound is a key step, as cycloheptene can be used as a monomer in ring-opening metathesis polymerization (ROMP) to produce poly(cycloheptene). wikipedia.org This polymer has potential applications due to its specific thermal and mechanical properties. By functionalizing the cycloheptene monomer first (a process enabled by starting with this compound), polymers with tailored properties can be designed for specific applications in advanced materials.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR to identify geminal bromine effects on chemical shifts. H-H COSY can clarify coupling patterns in the cycloheptane ring .

- GC-MS : Monitor purity and detect elimination byproducts (e.g., cycloheptene) during synthesis .

- IR Spectroscopy : Confirm C-Br stretches (~500–600 cm⁻¹) and rule out oxidation products .

How can computational chemistry predict the reactivity of this compound in novel reaction environments?

Q. Advanced Research Focus

- Reactivity Modeling : Use DFT to calculate bond dissociation energies (BDEs) for C-Br bonds, predicting susceptibility to nucleophilic substitution or elimination .

- Solvent Effects : Apply COSMO-RS models to simulate how polar aprotic solvents stabilize transition states in SN2 mechanisms .

- AI-Driven Synthesis Planning : Leverage tools like Reaxys or Pistachio to propose feasible reactions (e.g., cross-coupling with Grignard reagents) .

What experimental designs are critical for studying the thermal stability of this compound?

Q. Basic Research Focus

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under controlled atmospheres.

- Kinetic Studies : Use Arrhenius plots to determine activation energy for degradation pathways (e.g., HBr elimination).

- Safety Protocols : Ensure inert gas environments (N₂/Ar) to prevent oxidative side reactions .

What strategies elucidate stereochemical outcomes in reactions involving this compound?

Q. Advanced Research Focus

- Chiral Chromatography : Separate enantiomers using HPLC with chiral stationary phases (e.g., cyclodextrin-based columns).

- Stereodynamic NMR : Analyze variable-temperature NMR to detect ring-flipping dynamics in the cycloheptane system .

- Theoretical Modeling : Apply molecular mechanics (MMFF94) to predict steric hindrance effects on reaction pathways .

How do steric and electronic factors influence the regioselectivity of this compound in cross-coupling reactions?

Q. Advanced Research Focus

- Steric Maps : Generate 3D models to visualize spatial hindrance around bromine atoms.

- Electrostatic Potential (ESP) Analysis : Identify electron-deficient regions prone to nucleophilic attack.

- Case Study : In Suzuki-Miyaura coupling, bulky phosphine ligands may favor coupling at less hindered positions .

What are the best practices for ensuring reproducibility in synthesizing this compound?

Q. Methodological Guidance

- Standardized Protocols : Document exact molar ratios, solvent grades, and purification steps (e.g., column chromatography vs. distillation).

- Batch Analysis : Use LC-MS to validate consistency across synthetic batches .

- Open Data Sharing : Publish raw spectral data and crystallographic files in repositories like PubChem or ChemSpider .

How can researchers leverage this compound as a precursor for complex heterocycles?

Q. Advanced Application

- Ring-Opening Reactions : React with amines to form azepane derivatives, monitored by N NMR .

- Cyclopropanation : Use [2+1] cycloaddition with carbenes to generate bicyclic structures.

- Photochemical Pathways : Explore UV-induced radical cascades for fused-ring systems .

What ethical and safety considerations are paramount when handling this compound?

Q. Research Compliance

- Toxicity Screening : Refer to EPA DSSTox for hazard profiles (e.g., skin irritation, inhalation risks) .

- Waste Management : Neutralize brominated waste with NaHCO₃ before disposal.

- Institutional Review : Align protocols with guidelines from ECHA or ATSDR for chemical safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.